meso-Tetratolylporphyrin-Co(II)
Description
Contextualization of Metalloporphyrins in Contemporary Science
Metalloporphyrins, a class of compounds characterized by a porphyrin ring chelating a central metal ion, are fundamental to a vast array of scientific disciplines. nih.gov Their significance stems from their unique electronic, photochemical, and catalytic properties, which can be finely tuned by modifying the porphyrin's peripheral substituents or altering the coordinated metal. rsc.org In nature, these molecules are indispensable, playing critical roles in biological processes such as oxygen transport in hemoglobin, photosynthesis in chlorophyll, and various enzymatic reactions. nih.gov Beyond their biological functions, synthetic metalloporphyrins have garnered immense interest for their broad applicability in materials science, medicine, and catalysis. sohag-univ.edu.eg They are investigated as catalysts for numerous chemical, electrochemical, and photochemical reactions, and as materials for semiconductors, nonlinear optics, and data storage. rsc.orgsohag-univ.edu.eg Their diverse applications also extend to biomedical fields, including roles as photosensitizers in photodynamic therapy and as contrast agents in magnetic resonance imaging (MRI). nih.gov
Significance of Cobalt(II) Porphyrin Complexes in Chemical and Materials Disciplines
Among the various metalloporphyrins, cobalt(II) porphyrin complexes stand out for their distinctive reactivity and catalytic prowess. These complexes are particularly noted for their ability to catalyze radical-type reactions through single-electron pathways, a characteristic that sets them apart from many other metal-based catalysts. uva.nl This unique reactivity makes them powerful tools for organic synthesis, enabling challenging transformations such as cyclopropanation, aziridination, and C-H bond functionalization. wikipedia.orgwikiwand.com The catalytic activity of cobalt(II) porphyrins is rooted in their capacity to activate substrates like diazo reagents and organic azides to generate carbon- and nitrogen-centered radicals in a controlled manner. wikipedia.org
Furthermore, cobalt(II) porphyrin complexes exhibit excellent thermal and coordination stability due to the macrocyclic effect of the porphyrin ligand, which securely holds the cobalt ion. wikipedia.orgwikiwand.com This stability is crucial for developing robust and long-lasting catalysts. The electronic and steric properties of the porphyrin ligand can be systematically modified, allowing for precise control over the catalyst's reactivity and selectivity. wikiwand.com In materials science, the electrochemical properties of cobalt porphyrins are of great interest for applications in molecular catalysis, particularly for the reduction of carbon dioxide. mdpi.comrsc.org The ability of the cobalt center to cycle through different oxidation states (Co(I), Co(II), Co(III)) is central to their catalytic function in these processes. tandfonline.comnih.gov
Scope and Research Focus on meso-Tetratolylporphyrin-Co(II) Systems
meso-Tetratolylporphyrin-Co(II), often abbreviated as Co(II)TTP, is a specific synthetic cobalt porphyrin that has been a subject of significant research. Its structure consists of a cobalt(II) ion coordinated by a tetratolylporphyrin ligand, where four tolyl (methylphenyl) groups are attached at the meso positions of the porphyrin ring. This compound serves as an important model system for understanding the fundamental principles of cobalt-porphyrin catalysis and has been utilized in various catalytic applications.
Research on Co(II)TTP has explored its role as a catalyst in carbene transfer reactions. uva.nlnih.gov It has been shown to react with carbene precursors to form cobalt(III)-carbene radical intermediates, which are key to synthesizing a variety of cyclic compounds. uva.nlnih.gov The tolyl groups on the periphery of the porphyrin influence the steric and electronic environment of the cobalt center, thereby affecting its catalytic performance.
The electrochemical behavior of Co(II)TTP and related cobalt porphyrins is another major area of investigation. Studies using techniques like cyclic voltammetry have been crucial in elucidating the redox processes that these complexes undergo, which is fundamental to their application in electrocatalysis, such as the reduction of CO2. rsc.orgnih.gov The structural and electronic properties of Co(II)TTP, including its coordination geometry and spin state, have been characterized through various spectroscopic methods and computational studies. In aqueous solutions, Co(II) porphyrins typically adopt a five-coordinate square pyramidal geometry. nih.gov
Physicochemical Properties of meso-Tetratolylporphyrin-Co(II)
| Property | Value |
| Molecular Formula | C48H36CoN4 |
| Molecular Weight | 727.759 g/mol |
| CAS Number | 19414-65-4 |
| Appearance | White powder |
This data is compiled from available chemical databases. chemwhat.com
Spectroscopic Data for a Representative Cobalt(II) Porphyrin Complex
The following table presents typical spectroscopic data for a cobalt(II) meso-porphyrin derivative, which provides insight into the characterization of such compounds.
| Spectroscopic Technique | Observed Features |
| UV-vis (in CH2Cl2) | λmax (nm): 434 (Soret band), 521 (Q band), 555 (Q band) scirp.org |
| Infrared (IR) | Shows characteristic vibrations for the porphyrin macrocycle and coordinated ligands. For example, the disappearance of the N-H vibration of the free-base porphyrin and the appearance of a Co-N bond vibration around 1001 cm⁻¹ are indicative of metal insertion. researchgate.net |
| ¹H NMR (in CDCl3) | Paramagnetic cobalt(II) center leads to broad signals. A characteristic peak for the β-pyrrole protons can appear at a significant downfield shift (e.g., ~16 ppm). scirp.org |
Note: The exact positions of spectroscopic peaks can vary depending on the specific porphyrin substituents and the solvent used.
Structure
2D Structure
Properties
IUPAC Name |
cobalt;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,49,52H,1-4H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHNRGPLVXCVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38CoN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies and Characterization Techniques for Meso Tetratolylporphyrin Co Ii
Refined Synthetic Pathways for meso-Tetratolylporphyrin-Co(II)
The creation of meso-Tetratolylporphyrin-Co(II) involves two critical stages: the synthesis of the free-base meso-tetratolylporphyrin ligand and the subsequent insertion of the cobalt(II) ion. The efficiency and purity achieved in the final product are highly dependent on the methodologies employed in both steps.
The integration of a cobalt(II) ion into the porphyrin macrocycle is a key step that can be achieved through several established methods in coordination chemistry. Traditional solution-state reactions typically involve heating the free-base porphyrin with a cobalt(II) salt in a high-boiling point solvent. nsf.gov Common solvents for this procedure include N,N-dimethylformamide (DMF), which facilitates the reaction when heated under reflux with cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) acetate. nih.govcas.cznih.gov The progress of the metal insertion is often monitored using thin-layer chromatography or UV-visible spectroscopy, where a shift in the absorption bands indicates the formation of the metalloporphyrin. nih.govmdpi.com
An alternative, more contemporary approach is the use of mechanochemistry. nsf.gov This solvent-free method utilizes a planetary ball mill to react the porphyrin with a cobalt source like dicobalt octacarbonyl (Co₂(CO)₈). nsf.gov This technique can be faster and milder than conventional solution-based methods, offering a greener synthetic route. nsf.gov
| Method | Cobalt Source | Solvent | Conditions | Reference |
| Solution-Phase | CoCl₂·6H₂O | N,N-dimethylformamide (DMF) | Reflux for several hours | nih.gov, nih.gov |
| Solution-Phase | Cobalt(II) acetate | N,N-dimethylformamide (DMF) | Reflux for ~20 minutes | cas.cz |
| Mechanochemical | Co₂(CO)₈ | None (solvent-free) | Planetary ball milling | nsf.gov |
The quality of the final meso-Tetratolylporphyrin-Co(II) complex is intrinsically linked to the purity and structural integrity of the initial free-base meso-tetratolylporphyrin ligand. The synthesis of this ligand, typically via methods like the Alder-Longo or Lindsey synthesis, involves the acid-catalyzed condensation of pyrrole (B145914) with p-tolualdehyde, followed by oxidation. tu.ac.thasianpubs.org
The choice of catalyst, solvent, and oxidizing agent can significantly impact the yield and purity of the resulting porphyrin. For instance, p-nitrobenzoic acid has been used as a catalyst in some preparations. asianpubs.org The electronic properties of the porphyrin macrocycle can be intentionally modified by introducing different substituents on the phenyl rings, which in turn influences the formation and properties of the subsequent cobalt complex. tu.ac.th Thorough purification of the free-base porphyrin, often through recrystallization, is a crucial step to remove unreacted starting materials and polymeric byproducts, ensuring a clean and efficient cobalt insertion reaction. asianpubs.org
Maximizing the yield and ensuring the high purity of meso-Tetratolylporphyrin-Co(II) are key objectives in its synthesis. Following the cobalt insertion reaction, the crude product must be purified to remove excess cobalt salts and any remaining free-base porphyrin. A common workup procedure involves quenching the reaction mixture with water to precipitate the metalloporphyrin, followed by extraction with an organic solvent like dichloromethane. nih.gov
Further purification is typically achieved using column chromatography. cas.cznih.gov The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system (e.g., dichloromethane/methanol mixtures) is critical for effective separation. cas.cznih.gov High yields, some reported as quantitative or up to 96%, can be achieved through these optimized purification protocols, which may also include a final recrystallization step. nih.govcas.cz The selection of a milder synthetic approach, such as the mechanochemical method, can also serve as an optimization strategy by potentially reducing degradation of the porphyrin macrocycle that might occur under harsh refluxing conditions. nsf.gov
Spectroscopic and Structural Elucidation of meso-Tetratolylporphyrin-Co(II)
Confirming the identity and structure of meso-Tetratolylporphyrin-Co(II) requires a suite of spectroscopic and analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for detailed structural analysis in solution.
NMR spectroscopy provides detailed information about the molecular structure of a compound. However, the analysis of meso-Tetratolylporphyrin-Co(II) is complicated by the paramagnetic nature of the Cobalt(II) center (a 3d⁷ electronic configuration). nih.gov This paramagnetism leads to significant changes in the NMR spectrum compared to its diamagnetic free-base or Cobalt(III) counterparts, including broadened signals and large chemical shift ranges. nih.govnih.gov
The ¹H NMR spectrum of a paramagnetic cobalt(II) meso-arylporphyrin like meso-Tetratolylporphyrin-Co(II) is highly characteristic. Due to the paramagnetic influence of the Co(II) center, the proton signals are shifted significantly downfield from the typical 0-10 ppm range observed for diamagnetic molecules. nih.gov The protons on the β-positions of the pyrrole rings experience the largest paramagnetic shift, with their resonances appearing at approximately 16 ppm. nih.gov The protons on the meso-tolyl groups also exhibit downfield shifts, typically resonating in the 9.8 to 13 ppm range. nih.gov These broad, shifted signals are a hallmark of this class of paramagnetic complexes and serve as a diagnostic tool for confirming successful cobalt(II) insertion. nih.govresearchgate.net Obtaining high-quality spectra can be challenging, sometimes requiring the use of specific deuterated solvents like benzene-d₆ or degassed solvents to minimize interference from paramagnetic impurities. researchgate.net
| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Characteristic Feature | Reference |
| β-Pyrrole Protons | ~16 ppm | Significant downfield paramagnetic shift | nih.gov, researchgate.net |
| Phenyl Protons | 9.8 - 13 ppm | Downfield paramagnetic shift | nih.gov |
| Methyl Protons (Tolyl) | Varies | Shifted from standard positions |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Carbon (¹³C) NMR Spectroscopic Characterization of meso-Tetratolylporphyrin-Co(II)
The characterization of meso-Tetratolylporphyrin-Co(II) using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is fundamentally constrained by the paramagnetic nature of the Cobalt(II) center. The Co(II) ion, with its 3d⁷ electron configuration, possesses unpaired electrons that lead to significant line broadening and large chemical shifts in the NMR spectrum. nih.gov This phenomenon often renders the signals too broad for detailed interpretation, a common characteristic for paramagnetic porphyrin complexes. nih.gov
In contrast to their diamagnetic counterparts, such as the free base (H₂TTP) or zinc(II) tetratolylporphyrin (ZnTTP), which typically show well-resolved ¹³C NMR spectra with sharp signals for each unique carbon atom, the spectrum of the Co(II) complex is dominated by this broadening effect. rsc.orgrsc.orgresearchgate.net For instance, the ¹³C NMR spectrum of the free-base tetraphenylporphyrin (B126558) (H₂TPP), a closely related analogue, displays distinct peaks for the meso-carbons (~120 ppm), the α- and β-pyrrole carbons, and the various carbons of the phenyl rings. rsc.orgrsc.org Upon metallation with a diamagnetic ion like Zn(II), these chemical shifts change only slightly. rsc.org
However, for meso-Tetratolylporphyrin-Co(II), the paramagnetic influence of the cobalt center causes the resonance lines of the nearby carbon atoms, particularly the α- and β-pyrrole carbons and the meso-carbons, to become exceptionally broad. nih.gov The signals for the tolyl substituent carbons, being further from the paramagnetic center, may be observable but are also subject to broadening. Consequently, ¹³C NMR is generally not the primary technique for detailed structural elucidation of this specific paramagnetic complex, with researchers often relying on the characterization of diamagnetic analogues or other analytical methods. libretexts.org
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy of meso-Tetratolylporphyrin-Co(II)
Electronic absorption (UV-Vis) spectroscopy is a cornerstone technique for characterizing metalloporphyrins, including meso-Tetratolylporphyrin-Co(II). The spectrum is defined by two principal features characteristic of the porphyrin macrocycle: the highly intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region. nih.govrasayanjournal.co.in
For meso-Tetratolylporphyrin-Co(II), the Soret band typically appears around 408-415 nm. This band arises from the strong π-π* transition (a₁ᵤ, a₂ᵤ → e₉) within the porphyrin ring. The Q bands, which are also due to π-π transitions, are observed at longer wavelengths, typically with two main peaks in the range of 525-555 nm. cas.czscirp.org The insertion of the Co(II) ion into the porphyrin core simplifies the Q-band region from the four-band pattern seen in the free-base porphyrin to a two-band pattern, which is typical for metalloporphyrins with D₄h symmetry. nih.govchalcogen.ro
| Band | Typical Wavelength (λmax, nm) | Transition |
|---|---|---|
| Soret Band | ~412 | π → π |
| Q Band | ~529 | π → π |
Fluorescence spectroscopy provides further insight into the electronic properties of porphyrins. However, meso-Tetratolylporphyrin-Co(II) is generally considered non-fluorescent. The paramagnetic Co(II) center effectively quenches the fluorescence of the porphyrin macrocycle through efficient promotion of intersystem crossing to the triplet state. nih.govrsc.org This is in stark contrast to the free-base tetratolylporphyrin and its diamagnetic metal complexes (e.g., Zn(II)), which typically exhibit strong fluorescence with characteristic emission peaks. rsc.orgresearchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis of meso-Tetratolylporphyrin-Co(II)
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes of the meso-Tetratolylporphyrin-Co(II) molecule. The spectrum provides a molecular fingerprint, confirming the integrity of the porphyrin macrocycle and the presence of the tolyl substituents.
Key vibrational bands confirm the formation of the metalloporphyrin. The disappearance of the N-H stretching vibration, typically seen around 3320 cm⁻¹ in the free-base porphyrin, is a clear indicator of metal insertion. researchgate.net A significant band often observed around 1000 cm⁻¹ is attributed to the "pyrrole breathing" mode, which can be sensitive to the central metal ion. rasayanjournal.co.innih.gov This band confirms the presence of the intact porphyrin core. Other important vibrations include C=C and C=N stretching modes of the macrocycle, which appear in the 1300-1600 cm⁻¹ region. rasayanjournal.co.in
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3020-3050 | Aromatic C-H Stretch (tolyl groups) | scirp.org |
| ~2920 | Aliphatic C-H Stretch (methyl of tolyl) | nih.gov |
| ~1595 | C=C Stretch (phenyl rings) | scirp.org |
| ~1440-1485 | C=C Stretch (pyrrole rings) | scirp.orgnih.gov |
| ~1345 | C-N Stretch (pyrrole rings) | nih.gov |
| ~1000 | Pyrrole Breathing Mode (Co-N interaction) | rasayanjournal.co.inscirp.org |
| ~798 | C-H Out-of-plane Bend (tolyl groups) | scirp.org |
The vibrations associated with the tolyl groups are also readily identified. These include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching of the methyl group around 2920 cm⁻¹, and the characteristic C-H out-of-plane bending modes in the lower frequency region. scirp.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential technique for the unambiguous confirmation of the molecular weight and elemental composition of meso-Tetratolylporphyrin-Co(II). Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. cas.cznih.gov
For meso-Tetratolylporphyrin-Co(II) (C₄₈H₃₆CoN₄), the expected monoisotopic mass is approximately 727.22 g/mol . High-resolution mass spectrometry provides a precise mass measurement that can confirm the molecular formula. The observed isotopic distribution pattern, resulting from the natural abundance of isotopes (notably for Carbon-13 and Cobalt-59), should match the theoretical pattern for the proposed formula. nih.govnih.gov
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. nih.gov The molecular ion ([M]⁺ or [M+H]⁺) is typically the most abundant peak in the spectrum. Common fragmentation patterns for metalloporphyrins involve the sequential loss of peripheral substituents. For meso-Tetratolylporphyrin-Co(II), this could involve the loss of methyl radicals or tolyl groups from the main porphyrin structure. More energetic fragmentation can lead to the cleavage of the porphyrin macrocycle itself. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture of meso-Tetratolylporphyrin-Co(II)
The central cobalt(II) ion is typically coordinated by the four nitrogen atoms of the porphyrin core. scirp.org The coordination geometry can be four-coordinate (square planar) or, more commonly, five- or six-coordinate (square pyramidal or octahedral, respectively) through the binding of axial ligands such as solvent molecules or counter-ions. scirp.orgscirp.org For a six-coordinate complex, the geometry is often described as pseudo-octahedral. scirp.org
The porphyrin macrocycle itself is generally quasi-planar, though minor deviations from planarity, such as saddling or ruffling distortions, can occur. researchgate.net The four tolyl rings are positioned at the meso-positions and are typically twisted out of the plane of the porphyrin core due to steric hindrance with the β-pyrrolic hydrogens.
| Parameter | Typical Value | Reference |
|---|---|---|
| Coordination Geometry | Hexacoordinated (Pseudo-octahedral) | scirp.orgscirp.org |
| Average Co-N (porphyrin) bond length | ~1.94 - 2.05 Å | scirp.orgresearchgate.net |
| Co-Ligand (axial) bond length | Variable (e.g., ~2.2 Å for Co-O) | marquette.edu |
| Porphyrin Ring Conformation | Quasi-planar with minor distortions | researchgate.net |
Iii. Advanced Coordination Chemistry of Meso Tetratolylporphyrin Co Ii
Axial Ligation and Adduct Formation in meso-Tetratolylporphyrin-Co(II) Systems
Axial ligation, the binding of ligands along the axis perpendicular to the porphyrin plane, is a fundamental aspect of the chemistry of meso-Tetratolylporphyrin-Co(II). This process modulates the electronic properties, spin state, and catalytic activity of the complex.
The binding of axial ligands to Co(II) porphyrins is a dynamic process governed by thermodynamic and kinetic parameters. nih.gov The thermodynamics of ligand binding are often studied using techniques like UV-Visible spectroscopy, which can monitor the spectral shifts upon coordination. nsf.gov Generally, the binding affinity of a ligand is correlated with its basicity; ligands with higher pKa values tend to bind more strongly to the cobalt center. nsf.gov However, the electron-donating capability of the porphyrin macrocycle itself also plays a crucial role in determining ligand binding affinity. nsf.gov
Kinetic studies provide insights into the rates of ligand association and dissociation. These rates are critical for understanding the mechanism of reactions catalyzed by Co(II)TTP and for designing systems with specific response times. For instance, the rate constants for the formation of some self-assembled cobalt(II)porphyrin triads have been determined, providing a quantitative measure of the speed of these supramolecular assembly processes. rsc.org
Table 1: Thermodynamic and Kinetic Data for Axial Ligand Binding to Cobalt Porphyrins
| Ligand | Porphyrin | Solvent | Binding Affinity (ΔG) | Rate Constant (k) | Reference |
|---|---|---|---|---|---|
| Pyridine | CoOEP | Toluene | --- | --- | nsf.gov |
| Imidazole | CoOEP | Toluene | --- | --- | nsf.gov |
| PyC60 | CoIIP | --- | (1.04 ± 0.12) × 10¹⁰ L² mol⁻² | (63.7 ± 4.5) mol⁻¹ L s⁻¹ | rsc.org |
This table presents a selection of thermodynamic and kinetic data for the binding of various ligands to cobalt porphyrin complexes. The data highlights the influence of both the ligand and the porphyrin structure on the binding process.
The tolyl groups at the meso positions of the porphyrin ring in Co(II)TTP exert both electronic and steric influences on axial ligand binding. Electronically, these substituents can modify the electron density at the cobalt center, thereby affecting its Lewis acidity and its affinity for axial ligands. nih.gov Sterically, the bulky tolyl groups can hinder the approach of large ligands to the axial coordination sites.
Studies on related cobalt porphyrins have shown that peripheral substituents significantly impact the electronic structure and properties of the complex. nih.gov For example, the introduction of fluorine atoms on the phenyl rings of a cobalt porphyrin was found to influence the ground state of the complex upon axial ligation. nih.gov While direct studies on the systematic variation of substituents on the tolyl groups of Co(II)TTP are less common in the provided results, the principles derived from other substituted porphyrins are applicable. The steric and electronic nature of these substituents can be tuned to control the binding of specific ligands, a strategy that is crucial for the rational design of catalysts and sensors.
Depending on the nature of the axial ligand and the reaction conditions, Co(II)TTP can form either mono- or bis-axial adducts. Mono-axial adducts have a single ligand coordinated to the cobalt center, resulting in a five-coordinate square pyramidal geometry. Bis-axial adducts involve the coordination of two ligands, one on each side of the porphyrin plane, leading to a six-coordinate octahedral geometry. mdpi.com
The formation of these different species can often be controlled by the concentration of the axial ligand. At low ligand concentrations, the mono-adduct is typically favored, while at higher concentrations, the equilibrium shifts towards the formation of the bis-adduct. The relative stability of the mono- and bis-adducts is also influenced by the steric bulk of the ligand and the electronic properties of the porphyrin. The formation of unique 1:2 adducts has been observed in the reaction of meso-tetraarylporphyrins with BF3, suggesting that under certain conditions, even seemingly simple reactions can lead to complex structures. rsc.org
Supramolecular Coordination Architectures Involving meso-Tetratolylporphyrin-Co(II)
The ability of Co(II)TTP to engage in axial coordination makes it an excellent building block for the construction of complex supramolecular assemblies. These architectures are held together by non-covalent interactions, primarily metal-ligand coordination bonds, and can exhibit a wide range of interesting properties and functions.
Metal-ligand axial coordination is a powerful tool for directing the self-assembly of porphyrin-based materials. nih.gov By using ligands that can bridge two or more porphyrin units, it is possible to create extended structures such as coordination polymers and networks. nih.gov For example, cobalt(II) porphyrins have been used to construct self-assembled molecular squares and other discrete polynuclear complexes. nih.gov
In these systems, the Co(II)TTP acts as a node, and the bridging ligands act as linkers. The geometry of the final assembly is determined by the coordination preferences of the metal center and the shape and connectivity of the ligand. This approach has been used to create materials with large internal cavities, which have potential applications in areas such as gas storage and molecular recognition. nih.gov The self-assembly of cobalt(II)porphyrin–fulleropyrrolidine triads via axial coordination has also been demonstrated, showcasing the versatility of this strategy for creating complex, multi-component systems with potential applications in photoinduced electron transfer. rsc.org
A variety of spectroscopic techniques are employed to study the formation and properties of supramolecular assemblies involving Co(II)TTP. UV-Visible and fluorescence spectroscopy are particularly useful for monitoring the changes in the electronic environment of the porphyrin upon coordination and assembly. nih.gov These techniques can provide information on the stoichiometry of binding, the association constants, and the nature of the interactions between the components of the assembly. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing these systems. researchgate.net By analyzing the chemical shifts and relaxation times of the protons on the porphyrin and the ligands, it is possible to gain detailed insights into the structure and dynamics of the supramolecular architecture in solution. researchgate.net Other techniques, such as Infrared (IR) spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy, can also provide valuable information about the coordination environment of the cobalt center and the nature of the bonding within the assembly. rsc.orgnih.gov For instance, Förster Resonance Energy Transfer (FRET) has been used to investigate a variety of supramolecular systems, highlighting its potential for studying non-covalent interactions. rsc.org
Table 2: Spectroscopic Techniques for Probing Supramolecular Interactions
| Spectroscopic Technique | Information Obtained | Reference |
|---|---|---|
| UV-Visible Spectroscopy | Binding stoichiometry, association constants | nih.gov |
| Fluorescence Spectroscopy | Binding affinity, quenching mechanisms | researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Solution structure, dynamics | researchgate.net |
| Infrared (IR) Spectroscopy | Coordination environment, bonding | rsc.org |
| Electron Paramagnetic Resonance (EPR) | Spin state, electronic structure | nih.gov |
| Förster Resonance Energy Transfer (FRET) | Distances, assembly kinetics | rsc.org |
This table summarizes the key spectroscopic techniques used to investigate supramolecular interactions in systems containing Co(II)TTP, along with the type of information that can be obtained from each method.
Iv. Electrochemical and Redox Investigations of Meso Tetratolylporphyrin Co Ii
Metal-Centered Redox Processes in meso-Tetratolylporphyrin-Co(II)
The cobalt center in meso-Tetratolylporphyrin-Co(II) can readily undergo changes in its oxidation state, cycling between Co(III), Co(II), and Co(I). These metal-centered redox reactions are crucial for the catalytic activity of the complex. The specific potential at which these transitions occur can be finely tuned by modifying the substituents on the porphyrin's phenyl groups. nih.gov
The different oxidation states of cobalt within the porphyrin framework have been extensively characterized using various spectroscopic and electrochemical techniques. The Co(II) state, with a 3d⁷ electronic configuration, is paramagnetic. nih.gov The oxidation to Co(III) (a d⁶ system) or reduction to Co(I) (a d⁸ system) leads to significant changes in the electronic and magnetic properties of the complex. gfmoorelab.comunits.it
The transition from Co(II) to Co(III) is an oxidative process, while the transition to Co(I) is a reduction. nih.gov Studies have shown that the interaction with the solvent can influence the properties of the oxidized complex. For instance, in dimethylformamide (DMF), the Co(II)/Co(III) oxidation wave can be broadened due to the coordination of DMF to the newly formed Co(III) center. nih.gov The reduction of Co(II) to Co(I) is often the first reduction step observed in electrochemical studies. researchgate.net Further reduction can lead to the Co(0) state. nih.gov
The stabilization of these different oxidation states can be influenced by the surrounding environment. For example, the interaction of cobalt tetraphenylporphyrin (B126558) with a copper surface can lead to the reduction of Co(II) to Co(I). units.it
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to determine the redox potentials of the various metal-centered processes in meso-Tetratolylporphyrin-Co(II) and its derivatives. dtic.mil These methods involve applying a varying potential to an electrode and measuring the resulting current, providing information about the oxidation and reduction events.
In a typical cyclic voltammogram of a cobalt porphyrin, multiple reversible or quasi-reversible waves are observed, corresponding to the Co(III)/Co(II), Co(II)/Co(I), and sometimes Co(I)/Co(0) redox couples. nih.gov The half-wave potential (E₁/₂) of each wave provides the standard redox potential for that particular process. For instance, in a study of a meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) complex in DMF, the Co(II)/Co(I) reduction was observed at E₁/₂ = -0.91 V versus a saturated calomel (B162337) electrode (SCE), and the Co(I)/Co(0) reduction occurred at E₁/₂ = -2.05 V vs. SCE. nih.gov The Co(II)/Co(III) oxidation for the same complex was found at approximately 0.30 V vs. SCE. nih.gov
The following table summarizes representative redox potential data for cobalt porphyrin complexes, illustrating the range of potentials observed for the metal-centered redox couples.
| Redox Couple | E₁/₂ (V vs. SCE) | Solvent/Electrolyte | Reference |
| Co(II)/Co(I) | -0.91 | DMF/nBu₄NBF₄ | nih.gov |
| Co(I)/Co(0) | -2.05 | DMF/nBu₄NBF₄ | nih.gov |
| Co(II)/Co(III) | 0.30 | DMF/nBu₄NBF₄ | nih.gov |
| Co(II)/Co(I) | -0.93 | Not Specified | nih.gov |
DPV can be particularly useful for resolving closely spaced redox events and for studying species immobilized on an electrode surface. dtic.mil
Ligand-Centered Redox Chemistry in meso-Tetratolylporphyrin-Co(II) Frameworks
The porphyrin ring can accept electrons to form a π-anion radical (Por³⁻) and subsequently a dianion (Por⁴⁻). These reductions are typically observed at more negative potentials than the metal-centered reductions. For example, the second reduction of a cobalt(II) porphyrin can be centered on the porphyrin ring, leading to the formation of a Co(I) π-anion radical. researchgate.net
The formation of these reduced ligand species is a key aspect of the electronic structure of cobalt porphyrins and can influence their catalytic activity. nih.gov
Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy (typically UV-visible) to identify the species generated at different potentials. nih.govresearchgate.net By monitoring the changes in the electronic absorption spectrum as the potential is varied, it is possible to distinguish between metal-centered and ligand-centered redox events.
For instance, the oxidation of the porphyrin ring to a π-cation radical (Por⁻) results in characteristic changes in the Soret and Q-bands of the porphyrin's UV-visible spectrum. gfmoorelab.com The formation of the π-cation radical is often observed as a reversible wave in the cyclic voltammogram at a more positive potential than the Co(II)/Co(III) couple. nih.gov In the case of meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II), this ligand-centered oxidation occurs at 0.98 V vs. SCE. nih.gov
Spectroelectrochemical studies have been crucial in assigning the various redox processes observed in the cyclic voltammograms of cobalt porphyrins to either the metal or the ligand. nih.gov
Electron Transfer Mechanisms in meso-Tetratolylporphyrin-Co(II) Complexes
The transfer of electrons to and from the meso-Tetratolylporphyrin-Co(II) complex is fundamental to its function in various applications, particularly in catalysis. The rates of these electron transfer (ET) processes can be influenced by several factors, including the electronic nature of the porphyrin substituents and conformational changes within the molecule. nih.gov
Studies on a series of fluorinated cobalt porphyrins have demonstrated that the ET rate constants for the Co(II)/Co(III) redox couple are highly dependent on the substituents. nih.gov This has been attributed to differences in the inner-sphere reorganization energies, which are associated with structural changes like the contraction and expansion of the porphyrin core upon redox changes. nih.gov
Self-Promoted Electron Transfer Phenomena
Self-promoted electron transfer is a process where the rate of an electron transfer reaction is enhanced by one of the participating species. In a study related to cobalt porphyrins, a self-promoted electron transfer was observed from cobalt(II) octaethylporphyrin [Co(II)OEP], a compound structurally similar to CoTTP, to an electron acceptor, p-fluoranil (F4Q). nih.gov The electron transfer rate showed a second-order dependence on the concentration of F4Q. nih.gov This phenomenon was attributed to the formation of a stable complex between the dimer radical anion of the acceptor, [(F4Q)₂˙⁻], and the oxidized cobalt(III) porphyrin, [Co(III)OEP]⁺. nih.gov This complexation drives the equilibrium of the electron transfer reaction forward, effectively "promoting" the transfer of an electron from the Co(II) center. This type of mechanism highlights the intricate interplay of electron transfer and complex formation that can govern the reactivity of cobalt porphyrins.
Coupling of Electron Transfer with Secondary Chemical Processes
The electron transfer to or from the cobalt porphyrin complex is frequently the initial step in a sequence of chemical transformations. These coupled reactions are central to the catalytic applications of these molecules.
For instance, the electrochemical reduction of Co(II) porphyrins can be coupled to the catalytic reduction of carbon dioxide. The doubly reduced species, formally a Co(0) complex, can react with CO₂ to form CO. chemrxiv.org The efficiency and selectivity of this process are highly dependent on the reaction conditions and the molecular structure of the porphyrin, including the presence of proton relays within the ligand framework. chemrxiv.org
Similarly, cobalt porphyrins are known to catalyze the electrochemical reduction of molecular oxygen. This process involves the initial reduction of the Co(II) center, followed by the binding of O₂ and subsequent electron and proton transfer steps to produce water. The redox potentials of the cobalt center, influenced by peripheral substituents, play a crucial role in the efficiency of this catalytic cycle. researchgate.netrsc.org
Furthermore, the reduction of a cobalt(II) porphycene, an isomer of porphyrin, has been shown to be ligand-centered, forming a radical anion. This reduced species can then react with alkyl halides in an Sₙ2-type reaction to form a cobalt-carbon bond, demonstrating a clear coupling of the initial electron transfer event to a subsequent bond-forming chemical step. acs.org
Influence of Electronic and Structural Modifications on Redox Properties
The redox potentials of meso-tetratolylporphyrin-Co(II) can be systematically altered by introducing functional groups onto the porphyrin macrocycle. These modifications influence the electron density at both the central cobalt ion and the porphyrin ring, thereby affecting the ease of oxidation and reduction.
Effects of Electron-Withdrawing and Electron-Donating Substituents on Redox Potentials
The introduction of electron-withdrawing or electron-donating groups at the meso or β-pyrrole positions of the porphyrin ring has a predictable effect on the redox potentials. Electron-withdrawing substituents, such as nitro (-NO₂) or halogen groups, make the complex more difficult to oxidize and easier to reduce. This is due to the stabilization of the electron-rich reduced species and destabilization of the oxidized species. Conversely, electron-donating groups, like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), have the opposite effect, making oxidation easier and reduction more difficult.
Studies on a series of para-substituted tetraphenylporphyrin (TPP) complexes of cobalt(II) have systematically demonstrated this trend. The half-wave potentials for both metal-centered and ring-centered redox processes shift in response to the electronic nature of the substituents. For example, the presence of a nitro group on the β-pyrrole position of a cobalt tetraarylporphyrin results in a significant positive shift of the redox potentials compared to the unsubstituted analogue. researchgate.netrsc.org
The following interactive table summarizes the redox potentials for a series of cobalt(II) porphyrins with different substituents, illustrating the influence of electronic effects.
| Compound | First Oxidation (V vs SCE) | First Reduction (V vs SCE) | Second Reduction (V vs SCE) | Reference |
| Co(TMFPP)¹ | +0.30 (Co²⁺/Co³⁺) | -0.91 (Co²⁺/Co¹⁺) | -2.05 (Co¹⁺/Co⁰) | nih.gov |
| Co(TPPBr₆)² | > +0.62 | > -0.85 | - | acs.org |
| Co(TPP) | +0.62 | -0.85 | -1.86 | acs.org |
| Co(TRPP) where R is CH₃³ | ~+0.41, +0.58, +0.79 | ~-1.0 to -1.2 | ~-1.7 to -1.9 | researchgate.net |
| Co(NO₂TRPP) where R is CH₃³ | > +0.41 | > -1.0 | > -1.7 | researchgate.net |
¹meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) ²meso-tetraphenyl-β-hexabromoporphyrinato cobalt(II) ³TRPP is a substituted tetraphenylporphyrin. The exact potentials are not given as single values but can be inferred from cyclic voltammograms.
V. Computational and Theoretical Studies of Meso Tetratolylporphyrin Co Ii
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of transition metal complexes, including metalloporphyrins. Its balance of computational cost and accuracy makes it well-suited for studying the electronic structure, spectroscopy, and reactivity of systems like Co(II)TTP.
Theoretical calculations are crucial for determining the ground state electronic configuration and spin states of cobalt porphyrins, which in turn dictate their magnetic and reactive properties. For Co(II)TTP, the central cobalt ion is in the +2 oxidation state with a d⁷ electron count. DFT calculations on analogous Co(II) porphyrins, such as cobalt(II) tetraphenylporphyrin (B126558) (Co(II)TPP), predict a low-spin state (S = 1/2) as the ground state. acs.org This configuration arises from an unpaired electron residing primarily in the d_z²_ orbital of the cobalt center. acs.org The paramagnetic nature of Co(II) d⁷ systems is a general feature observed in related meso-tetraarylporphyrins. nih.gov
The choice of DFT functional can influence the predicted spin-state energetics. While standard functionals often provide a good description, more advanced methods, including double-hybrid functionals, may offer higher accuracy for spin-state splittings in transition metal complexes. rsc.org The tolyl groups in Co(II)TTP, with their electron-donating methyl substituents, are expected to subtly modulate the electronic properties of the porphyrin ring compared to the unsubstituted phenyl groups of TPP, but the fundamental d⁷ electronic configuration of the cobalt center remains the same.
| Property | Predicted Value/State | Key Orbital Involvement | Supporting Evidence |
|---|---|---|---|
| Cobalt Oxidation State | +2 | - | Consistent with synthesis and experimental data |
| d-electron Count | d⁷ | - | Based on Co(II) oxidation state |
| Ground Spin State | Low-spin (S = 1/2) | Unpaired electron in d_z²_ | DFT calculations on Co(II)TPP acs.org |
| Magnetic Character | Paramagnetic | Presence of an unpaired electron | Experimental observations on Co(II) meso-tetraarylporphyrins nih.gov |
DFT calculations are instrumental in identifying and characterizing the transient intermediates and transition states that govern the catalytic activity of Co(II)TTP. In many catalytic reactions, such as the electrochemical reduction of carbon dioxide, the initial cobalt(II) species undergoes reduction to a more nucleophilic Co(I) state. DFT studies on cobalt porphyrins have shown that this Co(I) species is a key intermediate. researchgate.net
For the CO₂ reduction reaction, a crucial subsequent step is the formation of a cobalt-carboxylate intermediate, [Co(P)-(CO₂⁻)], where P represents the porphyrin ligand. researchgate.net The geometry, electronic structure, and stability of this and other intermediates can be precisely calculated, providing a detailed map of the reaction coordinate. Furthermore, the structures of transition states connecting these intermediates can be located, and the corresponding activation energies can be calculated. This allows for the determination of the rate-limiting step of a catalytic cycle. For instance, in some proposed mechanisms for CO₂ reduction, the formation of the initial cobalt-carbon bond is a critical step that can be modeled using DFT.
Mechanistic Insights from Computational Simulations
Building upon the electronic structure information from DFT, computational simulations can provide a dynamic picture of reaction mechanisms, elucidating complex processes such as electron transfer and bond activation.
Electron transfer (ET) is fundamental to the redox catalysis of Co(II)TTP. Computational studies on related metalloporphyrins within organized structures like metal-organic frameworks (MOFs) have shed light on the pathways of electron transfer. These studies reveal that the specific orbital interactions between the porphyrin, the metal center, and substrates or surrounding molecules dictate the efficiency and route of electron transfer. nih.govfjirsm.ac.cn
Computational modeling allows for the construction and evaluation of entire catalytic cycles. For reactions like the electrocatalytic reduction of CO₂ or the evolution of hydrogen, each proposed elementary step can be modeled, including:
Reduction of the catalyst: Co(II)TTP to Co(I)TTP.
Substrate binding: e.g., CO₂ binding to the Co(I) center.
Proton and electron transfer steps: Leading to the formation of intermediates.
Product release: e.g., the release of CO and regeneration of the catalyst.
| Catalytic Step | Description | Key Species | Estimated ΔG (kcal/mol) |
|---|---|---|---|
| 1. First Reduction | Electron transfer to the catalyst | [Co(II)TTP] → [Co(I)TTP]⁻ | Potential-dependent |
| 2. Second Reduction | Formation of the active catalyst | [Co(I)TTP]⁻ → [Co(0)TTP]²⁻ | Potential-dependent |
| 3. CO₂ Binding | Formation of the carboxylate adduct | [Co(0)TTP]²⁻ + CO₂ → [Co(I)TTP-CO₂]²⁻ | Exergonic |
| 4. Protonation & C-O Cleavage | Formation of CO and water | [Co(I)TTP-CO₂]²⁻ + 2H⁺ + e⁻ → [Co(I)TTP]⁻ + CO + H₂O | Complex, multi-step |
| 5. Catalyst Regeneration | Return to the initial reduced state | [Co(I)TTP]⁻ | - |
Many catalytic reactions mediated by cobalt porphyrins, particularly those involving small molecules like H₂O, CO₂, and O₂, proceed through Proton-Coupled Electron Transfer (PCET) pathways. In a PCET process, an electron and a proton are transferred in a single kinetic step. Computational studies have been pivotal in distinguishing between stepwise and concerted PCET mechanisms.
For cobalt porphyrins, DFT calculations have shown that PCET can lead to the formation of a cobalt-hydride ([Co(III)-H]) species, which is a key intermediate in reactions like the hydrogen evolution reaction (HER). acs.orgnih.gov The mechanism can be influenced by the environment, such as adsorption on a surface. For instance, for CoTPP on a graphitic surface, a concerted PCET mechanism is predicted, where electron abstraction from the surface occurs simultaneously with the protonation of the cobalt center. acs.orgnih.gov This avoids the formation of a formal Co(I) intermediate. nih.gov The analysis of the transition state for such a process reveals the concerted motion of the proton and the change in electron density at the cobalt center. Understanding these PCET pathways is critical for designing more efficient catalysts for fuel production and other energy-related applications.
Vi. Catalytic Applications and Mechanistic Studies of Meso Tetratolylporphyrin Co Ii
Electrocatalysis by meso-Tetratolylporphyrin-Co(II)
Electrocatalysis using cobalt porphyrins leverages the ability of the complex to mediate electron transfer between an electrode and a substrate. The catalytically active species is typically a reduced form of the complex, generated at the electrode surface.
The conversion of CO2 into value-added chemicals like carbon monoxide is a critical area of research for mitigating greenhouse gas emissions and producing chemical feedstocks. Co(TTP) and related cobalt porphyrins are effective molecular catalysts for this transformation. The process generally involves the reduction of the Co(II) center to a more electron-rich Co(I) state, which is the active species for CO2 binding and activation.
Ligand design is a crucial strategy for optimizing the efficiency of molecular electrocatalysts. The introduction of substituents on the meso-phenyl rings of the porphyrin ligand directly impacts the electronic properties of the cobalt center, which in turn affects the catalytic overpotential and turnover frequency (TOF).
The methyl substituents on the phenyl rings in Co(TTP) are electron-donating. This property generally makes the reduction of the Co(II) center more difficult (i.e., occurs at a more negative potential) compared to catalysts with electron-withdrawing groups. While this may increase the required overpotential, the resulting Co(I) species is more electron-rich and thus more nucleophilic, which can enhance the rate of CO2 binding and subsequent conversion, potentially leading to a higher turnover frequency.
Comparative studies of various meso-substituted cobalt porphyrins illustrate this trend. For instance, cobalt porphyrins with electron-withdrawing groups like trifluoromethyl require a lower overpotential for the initial reduction but may exhibit slower kinetics for the chemical steps of catalysis. Conversely, complexes with electron-donating groups like methoxy (B1213986) have shown high turnover frequencies. While specific quantitative data for Co(TTP) is not detailed in the provided search results, the general principles of ligand electronics allow for this qualitative placement within the family of cobalt porphyrin catalysts.
| Catalyst | Substituent Nature | Overpotential (V) | Max TOF (s⁻¹) | Faradaic Efficiency for CO (%) |
|---|---|---|---|---|
| Co(TPP) | Neutral (Hydrogen) | ~0.6-0.8 | ~1-10 | ~50-95 |
| Co(TMFPP) | Electron-Withdrawing (CF₃) | Lower than Co(TPP) | Varies | ~90 |
| Co(TTMPP) | Electron-Donating (OCH₃) | Higher than Co(TPP) | ~15.8 | ~95 |
The porphyrin macrocycle itself is a redox-active ligand, meaning it can participate directly in electron transfer events during the catalytic cycle. rsc.org In many cobalt porphyrin systems, the initial reduction is metal-centered (Co(II) to Co(I)). However, a subsequent reduction can be ligand-centered, forming a [Co(I)(Por³⁻)]²⁻ species. nih.gov
The generally accepted mechanism for CO2 reduction to CO by cobalt porphyrins involves a series of electrochemical (E) and chemical (C) steps.
First Reduction (E): The catalyst, Co(II)(TTP), is first reduced at the electrode to its Co(I) state. [Co(II)(TTP)] + e⁻ → [Co(I)(TTP)]⁻
CO2 Binding (C): The highly nucleophilic Co(I) species binds to a CO2 molecule, forming a cobalt-carboxylate adduct. [Co(I)(TTP)]⁻ + CO2 → [Co(II)(TTP)-CO2]⁻
Protonation and Water Loss (C): The adduct is protonated, typically by a proton donor present in the solution (like water or an added acid), leading to the cleavage of a C-O bond and the loss of a water molecule. This step may involve the formation of a Co-COOH intermediate. mdpi.com [Co(II)(TTP)-CO2]⁻ + 2H⁺ + e⁻ → [Co(II)(TTP)-CO] + H2O
CO Release (C): The resulting cobalt-carbonyl complex releases the CO molecule, regenerating the Co(I) catalyst to continue the cycle. [Co(II)(TTP)-CO] → [Co(I)(TTP)]⁻ + CO (often facilitated by another reduction)
This cycle highlights the cooperative role of the cobalt center, which cycles between Co(I) and Co(II) states, and the porphyrin ligand, which stabilizes these oxidation states.
In protic media, the electrochemical reduction of protons to produce hydrogen gas (H2) is often a competitive reaction during CO2 reduction. Cobalt porphyrins, including Co(TTP), are also known to be active catalysts for the HER. The efficiency of CO2 reduction versus hydrogen evolution is a key determinant of the catalyst's selectivity.
The mechanism for HER catalyzed by cobalt porphyrins is also a subject of detailed study. Two primary pathways are generally considered, which differ in the sequence of electron and proton transfer steps.
Mechanism 1: Hydride Intermediate Path
The Co(II)(TTP) complex is reduced to [Co(I)(TTP)]⁻.
The Co(I) species is protonated by a proton source (H⁺) to form a cobalt(III)-hydride intermediate, [Co(III)(TTP)-H]. mdpi.com
This hydride can then react in one of two ways:
Homolytic Pathway: Two [Co(III)(TTP)-H] intermediates react with each other to produce H2 and regenerate two molecules of Co(II)(TTP).
Heterolytic Pathway: The [Co(III)(TTP)-H] intermediate is further protonated, releasing H2 and forming Co(III)(TTP), which is then quickly reduced back to the Co(II) state.
Mechanism 2: Reduced Hydride Path
The Co(II)(TTP) complex is reduced twice to a formal Co(0) state, [Co(0)(TTP)]²⁻.
This highly reduced species reacts with a proton to form a cobalt(II)-hydride, [Co(II)(TTP)-H]⁻.
This intermediate then reacts with another proton to release H2 and regenerate the initial Co(II)(TTP) catalyst.
The operative mechanism can depend on factors such as the applied potential, the pH of the solution, and the specific electronic properties of the porphyrin ligand. For many cobalt porphyrins, the formation of a cobalt-hydride intermediate is considered a key step in the catalytic cycle for hydrogen evolution. mdpi.comacs.org
Hydrogen Evolution Reaction (HER) Catalysis
Role of Cobalt Hydride Intermediates
Cobalt(II) porphyrins, including meso-Tetratolylporphyrin-Co(II), can facilitate reactions that proceed via cobalt hydride intermediates. While direct studies on meso-Tetratolylporphyrin-Co(II) are specific, the behavior of related cobalt porphyrins provides significant insight into these mechanisms. These cobalt hydride species are typically formed through the reaction of a reduced Co(I) species with a proton source or via hydrogen atom transfer.
Reduction: Co(II)P + e⁻ → Co(I)P⁻
Protonation: Co(I)P⁻ + H⁺ → H-Co(III)P
Reductive Elimination/Further Reaction: 2 H-Co(III)P → 2 Co(II)P + H₂ OR H-Co(III)P + H⁺ + e⁻ → Co(II)P + H₂
These hydride intermediates are also pivotal in the hydroboration of alkenes, where a cobalt hydride species adds across the double bond, demonstrating anti-Markovnikov selectivity. researchgate.net
Oxygen Reduction Reaction (ORR) Catalysis
Meso-Tetratolylporphyrin-Co(II) and related cobalt porphyrins are effective catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. The central cobalt ion provides the active site for O₂ binding and subsequent reduction.
The mechanism of ORR catalyzed by cobalt porphyrins generally follows a series of electron and proton transfer steps. The process, analogous to that studied for iron porphyrins, initiates with the reduction of the central metal ion. nih.gov
The key mechanistic steps are:
Initial Reduction: The Co(II) center is first reduced to a more electron-rich Co(I) state.
Oxygen Binding: Molecular oxygen (O₂) binds to the reduced cobalt center. In the case of a Co(II) starting material, this binding forms a cobalt(III)-superoxide ([Co³⁺-O₂⁻]•) species. nih.gov
Proton-Coupled Electron Transfer (PCET): The bound superoxide is sequentially protonated and reduced. The first protonation can be the rate-determining step, forming a hydroperoxyl intermediate ([Co³⁺-OOH]). nih.gov
O-O Bond Cleavage: Further reduction and protonation lead to the cleavage of the O-O bond, forming water and regenerating the catalyst.
The reaction can proceed through either a direct four-electron pathway, reducing O₂ directly to H₂O, or a two-electron pathway, which produces hydrogen peroxide (H₂O₂). The selectivity for the 4e⁻ pathway is highly desirable for fuel cell applications. bohrium.com Density functional theory (DFT) calculations on related systems have shown that supporting cobalt porphyrins on materials like MoS₂ can significantly lower the thermodynamic activation barrier for ORR. researchgate.net
Several design principles have been established to improve the ORR performance of cobalt porphyrin catalysts.
Peripheral Functionalization: Modifying the peripheral meso-tolyl groups can tune the electronic properties of the catalyst. Introducing electron-withdrawing groups at the meso-positions can increase the redox potential of the Co(II)/Co(I) couple, which can enhance ORR activity. mdpi.com However, this must be balanced with catalyst stability under operating conditions. mdpi.com
Axial Ligand Modification: The coordination environment of the cobalt center can be altered by introducing axial ligands. This can influence the binding affinity of O₂ and subsequent intermediates, thereby modulating the catalytic activity.
Support Materials: Immobilizing meso-Tetratolylporphyrin-Co(II) on high-surface-area, conductive supports (like graphene or carbon nanotubes) is a crucial strategy. The support can improve catalyst dispersion, prevent aggregation, and facilitate efficient electron transfer from the electrode to the catalytic active sites. researchgate.net Studies on tetramethyl metalloporphyrins showed that a MoS₂ support significantly reduces the ORR activation barrier compared to the unsupported complex. researchgate.net
| Catalyst System | Support | Key Finding | Reference |
| Cobalt Porphyrins | None | Electron-withdrawing groups at meso-positions can improve ORR activity. | mdpi.com |
| CoTMP | MoS₂ | The support significantly reduces the thermodynamic activation barrier of the ORR. | researchgate.net |
| Clamp-shaped Cobalt Porphyrins | None | Peripheral modifications alter redox properties, showing superior selectivity for the 4e⁻ pathway. | bohrium.com |
Homogeneous Catalysis by meso-Tetratolylporphyrin-Co(II)
In homogeneous catalysis, meso-Tetratolylporphyrin-Co(II) is particularly recognized for its ability to catalyze nitrene transfer reactions, such as the aziridination of olefins.
Cobalt(II) porphyrins catalyze the reaction between an olefin and a nitrene source (commonly an organic azide or an iminoiodinane like PhI=NTs) to form an aziridine, a valuable three-membered heterocyclic motif. wikipedia.orgnih.gov The reaction is efficient for a variety of olefins, including styrenes. nih.govnih.gov The catalysis proceeds via a unique metallo-radical mechanism, which distinguishes it from many other metal-catalyzed aziridination reactions. wikipedia.orgmdpi.com
A key feature of aziridination catalyzed by Co(II) porphyrins is the formation of a distinct cobalt(III)-'nitrene radical' intermediate. nih.govresearchgate.net Upon reaction of the Co(II) porphyrin with a nitrene precursor, a one-electron transfer occurs from the cobalt(II) center to the 'nitrene' moiety. nih.govresearchgate.net This results in a species best described as a cobalt(III) center bound to a nitrene radical anion, formulated as [Coᴵᴵᴵ(por)(NR''•⁻)]. nih.govresearchgate.net
These critical intermediates have been extensively characterized using a variety of spectroscopic and spectrometric techniques.
Spectroscopic Characterization of Cobalt 'Nitrene Radical' Intermediates
| Technique | Observation | Interpretation | Reference(s) |
|---|---|---|---|
| EPR Spectroscopy | Reveals signals consistent with a radical species. | Confirms the presence of an unpaired electron, supporting the nitrene radical formulation. | mdpi.comnih.gov |
| UV-vis Spectroscopy | Shows characteristic shifts in the Soret and Q-bands of the porphyrin. | Indicates a change in the oxidation state of the cobalt center to Co(III). | nih.gov |
| UHR-ESI-MS | Detects the mass of the proposed [Coᴵᴵᴵ(por)(NR''•⁻)] species. | Confirms the formation of the 1:1 adduct between the cobalt porphyrin and the nitrene fragment. | nih.govresearchgate.net |
DFT calculations further support the description of these intermediates as cobalt(III)-stabilized nitrene radicals. mdpi.com This radical nature is fundamental to the subsequent reaction pathway, which involves a stepwise radical addition to the olefin to form the aziridine product. mdpi.com In some cases, depending on the nitrene source, the formation of a bis-nitrene species has also been observed, which is described as a triple-radical complex involving the porphyrin ring itself. nih.govresearchgate.net
Olefin Aziridination Reactions
Influence of Cooperative Hydrogen Bonding on Reaction Pathways
While direct studies on cooperative hydrogen bonding involving meso-Tetratolylporphyrin-Co(II) are not extensively documented, the principle is well-established in the broader field of metalloporphyrin catalysis. In these systems, non-covalent interactions, such as hydrogen bonds from secondary coordination sphere functionalities, can significantly influence the catalytic process. These interactions can stabilize transition states, orient substrates for optimal reactivity, and facilitate proton transfer steps that are crucial for many catalytic cycles.
Oxidative Transformations
Meso-Tetratolylporphyrin-Co(II) and its closely related analogues serve as effective catalysts for a variety of oxidative transformations, leveraging the redox activity of the central cobalt ion.
Cobalt porphyrins are proficient in activating molecular oxygen and other oxidants to perform selective oxidation of organic molecules. A notable example is the C-H amination, where complexes such as Co(II) meso-Tetra (2,4,6-trimethylphenyl) porphine, a sterically hindered analogue of the tetratolyl complex, catalyze both intramolecular and intermolecular C-H amination reactions. frontierspecialtychemicals.com This transformation is valuable for the synthesis of saturated heterocycles and other nitrogen-containing compounds. frontierspecialtychemicals.com
The catalytic prowess of cobalt(II) meso-arylporphyrins extends to environmental applications, particularly the oxidative degradation of persistent organic dyes in aqueous solutions. These complexes, in the presence of an oxidant like hydrogen peroxide (H₂O₂), can effectively decolorize and degrade various industrial dyes.
Studies have shown that cobalt(II) porphyrins with different meso-aryl substituents can decompose triarylmethane dyes such as crystal violet and malachite green with high efficiency. nih.gov For example, meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) achieved over 85% degradation of these dyes in a single batch. frontierspecialtychemicals.comnih.gov Similarly, other functionalized cobalt(II) meso-porphyrins have been successfully employed for the degradation of methylene blue and crystal violet. rsc.org The mechanism generally involves the generation of highly reactive oxygen species, facilitated by the cobalt center, which then attack and break down the complex chromophoric structure of the dyes. rsc.org
| Catalyst | Dye | Oxidant | Degradation Efficiency | Reference |
|---|---|---|---|---|
| meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) | Crystal Violet | H₂O₂ | >85% | nih.gov |
| meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) | Malachite Green | H₂O₂ | >85% | nih.gov |
| 5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin-Co(II) | Methylene Blue | H₂O₂ | High | rsc.org |
| 5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin-Co(II) | Crystal Violet | H₂O₂ | High | rsc.org |
Polymerization and Copolymerization Processes
Porphyrin-metal complexes, including those of cobalt, are significant catalysts in the field of polymer chemistry, particularly for ring-opening polymerization reactions.
Meso-Tetratolylporphyrin-Co(II) belongs to a class of (porphyrin)M(III)X systems (where M can be Al, Cr, or Co) that are effective catalysts for the ring-opening polymerization of epoxides like propylene oxide. nih.govresearchgate.net These systems can also catalyze the alternating copolymerization of epoxides with carbon dioxide (CO₂) to produce aliphatic polycarbonates, such as poly(propylene carbonate). nih.govnih.govresearchgate.net This process is of significant interest as it utilizes CO₂, a greenhouse gas, as a chemical feedstock to create valuable and biodegradable polymers. nih.govresearchgate.net
The catalytic cycle for CO₂/epoxide copolymerization generally involves the coordination and activation of the epoxide at the metal center, followed by nucleophilic attack to ring-open the epoxide. nih.gov This is followed by the insertion of a CO₂ molecule into the metal-alkoxide bond, extending the polymer chain with a carbonate linkage. nih.gov The process then repeats, leading to the growth of the alternating copolymer.
The efficiency and selectivity of porphyrin-catalyzed polymerization are often greatly enhanced by the presence of a cocatalyst. nih.govresearchgate.net For CO₂/epoxide copolymerization, Lewis bases or onium salts, such as bis(triphenylphosphine)iminium chloride (PPNCl), are commonly employed. researchgate.netmdpi.com
The mechanism of chain growth begins with an initiation step, where the cocatalyst (e.g., a chloride ion from PPNCl) performs a nucleophilic attack on a propylene oxide monomer that has been activated by coordination to the cobalt center. nih.gov This ring-opening event generates a cobalt-alkoxide species, which serves as the active site for polymer chain growth.
The propagation phase consists of two alternating steps:
CO₂ Insertion: The cobalt-alkoxide at the end of the growing polymer chain attacks a molecule of CO₂, inserting it to form a cobalt-carbonate species. nih.gov
Epoxide Ring-Opening: The newly formed carbonate end of the chain then attacks another activated propylene oxide monomer, regenerating the cobalt-alkoxide active site and elongating the polymer chain by one carbonate and one propylene oxide unit. nih.gov
Photocatalytic Applications of meso-Tetratolylporphyrin-Co(II)
meso-Tetratolylporphyrin-Co(II) (CoTTP) has emerged as a versatile and effective photocatalyst in a range of important chemical transformations. Its robust structure and the redox activity of the central cobalt ion enable it to participate in light-driven reactions, including the reduction of carbon dioxide, the degradation of organic pollutants, and the production of hydrogen. The photocatalytic cycle of CoTTP typically involves the absorption of light by a photosensitizer, which then transfers an electron to the Co(II) center, reducing it to the highly reactive Co(I) state. This Co(I) species is a potent nucleophile and reductant that can activate substrates like CO₂ or protons.
Carbon Dioxide Reduction
CoTTP has been successfully employed as a molecular catalyst for the photocatalytic reduction of carbon dioxide. In a homogeneous system, CoTTP, in conjunction with a photosensitizer and a sacrificial electron donor, can convert CO₂ into valuable chemical fuels such as carbon monoxide (CO) and hydrogen (H₂). Research has demonstrated its activity in a system using p-terphenyl as a photosensitizer and trimethylamine as a reductive quencher. lhu.edu.vn Under visible light irradiation, this system effectively reduces CO₂, providing a pathway for converting a greenhouse gas into useful products.
The general mechanism involves the initial reduction of the Co(II)TTP catalyst to Co(I)TTP by the excited photosensitizer. The supernucleophilic Co(I) species then attacks a CO₂ molecule, leading to the formation of a Co-CO₂ adduct. Subsequent protonation and electron transfer steps result in the cleavage of a C-O bond, releasing CO and regenerating the Co(II) catalyst for the next cycle.
Photocatalytic CO₂ Reduction by meso-Tetratolylporphyrin-Co(II)
| Catalyst | Photosensitizer | Sacrificial Donor | Solvent | Products | Concentration |
|---|---|---|---|---|---|
| CoTTP | p-Terphenyl | Trimethylamine | Acetonitrile/Methanol | CO | 0.41 mmol·L⁻¹ |
| CoTTP | p-Terphenyl | Trimethylamine | Acetonitrile/Methanol | H₂ | 0.92 mmol·L⁻¹ |
Data sourced from a study on photocatalytic CO₂ conversion. lhu.edu.vn
Degradation of Organic Pollutants
Studies have shown that CoTTP-modified TiO₂ exhibits enhanced photocatalytic activity for the degradation of pollutants like 4-nitrophenol compared to bare TiO₂. njxu.com The effectiveness of CoTTP in these composite materials is attributed to its ability to improve visible light absorption and promote efficient charge separation at the interface between the porphyrin and the semiconductor. njxu.com
Photoelectrochemical Hydrogen Evolution
CoTTP is also a notable catalyst for the hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel from water. In photoelectrochemical systems, CoTTP can be immobilized on the surface of semiconductor electrodes, such as gallium phosphide (GaP), to create a photocathode. nsf.govresearchgate.net When the semiconductor absorbs light, it generates an electron-hole pair. The electron is then transferred to the CoTTP catalyst anchored on the surface. nsf.gov
The cobalt center of the porphyrin accepts the electron, forming the catalytically active Co(I) species. This reduced catalyst then reacts with protons from the aqueous solution to produce hydrogen gas. This integration of a molecular catalyst with a light-harvesting semiconductor provides a promising strategy for developing efficient and stable systems for solar fuel production. nsf.govresearchgate.net The porphyrin's role is to lower the overpotential required for proton reduction, thereby increasing the efficiency of the light-to-fuel conversion process.
Vii. Sensor Development and Chemodetection Utilizing Meso Tetratolylporphyrin Co Ii
Design Principles for meso-Tetratolylporphyrin-Co(II) Based Sensors
The design of effective sensors utilizing meso-Tetratolylporphyrin-Co(II) hinges on the precise control of its interaction with target analytes and the efficient transduction of this interaction into a measurable signal. The core principles involve leveraging the coordination chemistry of the central cobalt ion and the physicochemical properties of the porphyrin macrocycle.
The primary mechanism for chemical recognition in meso-Tetratolylporphyrin-Co(II) based sensors is the axial ligation of analytes to the central cobalt(II) ion. The cobalt center in the square planar porphyrin complex has vacant axial coordination sites, making it a Lewis acid capable of binding to Lewis bases. This interaction is highly specific and is influenced by the electronic properties of both the analyte and the porphyrin complex. The tolyl groups at the meso positions of the porphyrin ring can also influence the binding affinity and selectivity through steric and electronic effects.
Adsorption of analytes onto sensor surfaces functionalized with meso-Tetratolylporphyrin-Co(II) can also occur through weaker interactions, such as van der Waals forces and π-π stacking between the analyte and the large aromatic system of the porphyrin. For gaseous analytes, the sensor's performance is also dependent on the permeability of the matrix in which the porphyrin complex is embedded.
The binding of an analyte to the meso-Tetratolylporphyrin-Co(II) complex induces changes in its physical and chemical properties, which can be converted into a measurable signal through various transduction methods.
Optical Transduction: Optical sensors often rely on changes in the absorption or emission properties of the porphyrin upon analyte binding.
Absorption Spectroscopy: The coordination of an analyte to the cobalt center alters the electronic structure of the porphyrin, leading to shifts in the characteristic Soret and Q-bands in the UV-Visible spectrum. These changes in absorbance can be quantified to determine the analyte concentration.
Fluorescence Spectroscopy: While cobalt(II) porphyrins are typically non-fluorescent due to the paramagnetic nature of the Co(II) ion, they can be used in fluorescence-based sensing systems. One common strategy is a competitive displacement assay, where the meso-Tetratolylporphyrin-Co(II) quenches the fluorescence of a nearby fluorophore. The introduction of a target analyte that binds to the cobalt center can disrupt this quenching, leading to a restoration of fluorescence. The degree of fluorescence restoration is proportional to the analyte concentration.
Electrochemical Transduction: Electrochemical sensors monitor changes in the electrical properties of an electrode modified with meso-Tetratolylporphyrin-Co(II).
Amperometry: This technique measures the current generated by the oxidation or reduction of the analyte at the modified electrode surface. The meso-Tetratolylporphyrin-Co(II) can act as an electrocatalyst, facilitating the electron transfer process and enhancing the sensitivity of the measurement.
Potentiometry: In this method, the potential of an ion-selective electrode (ISE) is measured. The meso-Tetratolylporphyrin-Co(II) can function as an ionophore in the electrode membrane, selectively binding to target anions and causing a change in the membrane potential that is related to the analyte concentration.
Specific Analyte Detection
The versatile design principles of meso-Tetratolylporphyrin-Co(II) based sensors have enabled their application in the detection of a range of important analytes.
Optical oxygen sensors are a significant application for cobalt porphyrins. The detection mechanism is typically based on the quenching of luminescence of a luminophore by molecular oxygen. In some sensor designs, the meso-Tetratolylporphyrin-Co(II) itself does not luminesce but is part of a composite material where the luminescence of another component is modulated by oxygen.
A more direct mechanism involves the reversible binding of molecular oxygen to the cobalt(II) center, forming a Co(III)-superoxide complex. This binding event leads to a change in the optical properties of the porphyrin, which can be monitored spectroscopically. The efficiency of this process is highly dependent on the surrounding environment, such as the polymer matrix in which the porphyrin is embedded, as it affects the diffusion of oxygen to the active sites.
Table 1: Performance of a meso-Tetraphenylporphyrin Cobalt(II) Based Dissolved Oxygen Sensor
| Parameter | Value | Reference |
|---|---|---|
| Sensor Type | Electrochemical (Amperometric) | researchgate.net |
| Electrode | Glassy Carbon Electrode modified with CoTPP | researchgate.net |
| Linear Range | 0.2–6.1 mg L⁻¹ | researchgate.net |
| Limit of Detection | 0.131 mg L⁻¹ | researchgate.net |
| Key Feature | Decrease in overpotential for oxygen reduction by ~0.30 V | researchgate.net |
The Lewis acidic nature of the cobalt(II) center in meso-Tetratolylporphyrin-Co(II) makes it an excellent receptor for various anions.
Thiocyanate (SCN⁻) Detection: A fluorescent sensing system for thiocyanate has been developed based on a competitive-displacement strategy. In this system, meso-Tetraphenylporphyrin-Co(II) (a close analog of meso-Tetratolylporphyrin-Co(II)) is used to quench the fluorescence of free-base meso-Tetraphenylporphyrin (TPP). The addition of thiocyanate ions, which have a strong affinity for the cobalt center, leads to the binding of SCN⁻ to the Co(II) complex. This breaks up the TPP/CoTPP aggregates, releasing the free TPP and restoring its fluorescence. This method allows for both colorimetric and fluorometric detection of thiocyanate.
Nitrite (NO₂⁻) Detection: Electrochemical sensors for nitrite have been fabricated using cobalt porphyrins as electrocatalysts. A glassy carbon electrode modified with a film of cobalt deuteroporphyrin, another related cobalt porphyrin, has been shown to be effective for the potentiometric determination of nitrite. The coordination of nitrite to the Co(II) center causes a negative shift in the reduction potential of the Co(II)/Co(I) couple, and this shift is proportional to the nitrite concentration. Amperometric sensors have also been developed where the cobalt porphyrin-modified electrode catalyzes the oxidation of nitrite, allowing for sensitive detection.
Table 2: Performance of a Cobalt Porphyrin Based Sensor for Nitrite
| Parameter | Value | Reference |
|---|---|---|
| Sensor Type | Potentiometric | mdpi.com |
| Sensing Material | Poly(pyrrole-Cobalt(II)deuteroporphyrin) | mdpi.com |
| Linear Range | 2 µM - 250 µM | mdpi.com |
| Mechanism | Shift in Co(II)/Co(I) reduction potential upon NO₂⁻ coordination | mdpi.com |
Meso-Tetratolylporphyrin-Co(II) and related cobalt porphyrins have been employed in the development of amperometric sensors for hydrogen peroxide (H₂O₂). In these sensors, the cobalt porphyrin is typically immobilized on an electrode surface, often as part of a composite material. The cobalt complex acts as a catalyst for the electrochemical reduction or oxidation of hydrogen peroxide.
For instance, a composite material of a tetraruthenated cobalt porphyrin and cobalt oxide has been used to modify a glassy carbon electrode. This modified electrode exhibits high stability and sensitivity for the quantification of hydrogen peroxide. The sensor operates by measuring the current generated from the electrocatalytic reaction of H₂O₂ at the electrode surface, with the current being proportional to the H₂O₂ concentration.
Table 3: Performance of a Cobalt Porphyrin Composite Based Sensor for Hydrogen Peroxide
| Parameter | Value | Reference |
|---|---|---|
| Sensor Type | Amperometric | researchgate.net |
| Sensing Material | Cobalt oxide/tetraruthenated cobalt-porphyrin composite | researchgate.net |
| Linear Dynamic Range | 5.0 x 10⁻⁷ mol L⁻¹ to 2.0 x 10⁻³ mol L⁻¹ | researchgate.net |
| Limit of Detection | 2.0 x 10⁻⁷ mol L⁻¹ | researchgate.net |
| Response Time | Fast sequential analysis (120 determinations h⁻¹) | researchgate.net |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| meso-Tetratolylporphyrin-Co(II) |
| Molecular Oxygen |
| Thiocyanate |
| Nitrite |
| Hydrogen Peroxide |
| meso-Tetraphenylporphyrin |
| meso-Tetraphenylporphyrin-Co(II) |
| Cobalt deuteroporphyrin |
| Tetraruthenated cobalt porphyrin |
Chemodetection of Metal Ions
While research on the broader class of porphyrins as ionophores for metal ion sensors is extensive, specific studies detailing the use of the meso-Tetratolylporphyrin-Co(II) complex are limited. However, the foundational principles of porphyrin-based metal ion sensing are well-established. Metalloporphyrins can interact with target metal ions through various mechanisms, including coordination chemistry at the central metal, which can lead to measurable changes in electrochemical or optical signals.
The selectivity of a porphyrin-based sensor is a critical performance metric, indicating its ability to detect a specific target ion in the presence of other potentially interfering ions. This is quantified by the selectivity coefficient. For porphyrin-based ion-selective electrodes (ISEs), a smaller selectivity coefficient value signifies better selectivity for the target ion over an interfering ion.
Although data specifically for the Co(II) complex is scarce, research on the free-base meso-tetratolylporphyrin provides insight into the potential of this ligand system. A silver-selective electrode using free-base meso-tetratolylporphyrin as an ionophore has been reported to exhibit a Nernstian response, indicating a predictable and stable electrochemical signal in relation to the silver ion concentration nih.govresearchgate.net. This suggests that the tetratolylporphyrin framework is effective in creating a selective binding pocket for certain metal ions. The introduction of a cobalt center would be expected to modulate this selectivity and introduce redox activity, potentially enabling amperometric or voltammetric detection modes in addition to potentiometric sensing.
Integration of meso-Tetratolylporphyrin-Co(II) in Hybrid Sensing Platforms
To enhance the performance of chemical sensors, active sensing materials like meso-Tetratolylporphyrin-Co(II) are often integrated into more complex structures, creating hybrid sensing platforms. These platforms leverage the properties of multiple materials to improve sensitivity, selectivity, and stability.
Nanoparticle-Modified Electrodes for Enhanced Sensitivity
The modification of electrode surfaces with nanoparticles is a widely adopted strategy to improve the analytical performance of electrochemical sensors. Nanoparticles, particularly those made of noble metals like gold (AuNPs), offer a high surface-area-to-volume ratio, which allows for a higher loading of the sensing material (e.g., meso-Tetratolylporphyrin-Co(II)) on the electrode surface. This increased loading can lead to a significant amplification of the analytical signal.
The general process for creating such a sensor involves immobilizing the porphyrin complex onto nanoparticles that have been previously deposited on a conductive substrate, such as a glassy carbon or screen-printed electrode. The immobilization can be achieved through various techniques, including covalent bonding or non-covalent interactions. Gold nanoparticles are particularly advantageous due to their excellent conductivity and the well-established thiol-gold chemistry for easy surface functionalization.
While specific studies detailing the use of meso-Tetratolylporphyrin-Co(II) on nanoparticle-modified electrodes for metal ion detection are not widely available, related research provides a strong basis for their potential. For instance, sensors based on other cobalt porphyrins decorated on gold nanoparticles have been developed for the sensitive determination of various analytes. These hybrid materials have been shown to possess excellent catalytic activity and electron transfer capabilities, which are crucial for high-sensitivity electrochemical sensing. The synergistic effect between the nanoparticles and the metalloporphyrin often results in lower detection limits and a wider linear response range.
Polymer Film Incorporations for Sensor Fabrication
Incorporating ionophores into polymer films, most commonly polyvinyl chloride (PVC), is a standard and effective method for fabricating robust ion-selective electrodes (ISEs). In this approach, meso-Tetratolylporphyrin-Co(II) would act as the ionophore, the active component responsible for selectively binding the target metal ion.
The sensor membrane is typically composed of a high-molecular-weight PVC matrix, a plasticizer to ensure the mobility of the ionophore and analyte within the membrane, and the ionophore itself. The performance of the resulting sensor, including its selectivity, sensitivity, and response time, is highly dependent on the composition of this membrane.
Research on various porphyrins and metalloporphyrins as ionophores in PVC membranes has demonstrated the viability of this approach for detecting a wide range of metal ions. For example, a silver-selective electrode based on free-base meso-tetratolylporphyrin incorporated into a PVC membrane showed a stable Nernstian response over a wide concentration range (10⁻⁷ to 10⁻¹ M Ag⁺) with a response time of less than 10 seconds and a lifespan of three months nih.govresearchgate.net. The performance characteristics of such a sensor are summarized in the table below, based on data for the analogous free-base porphyrin.
| Parameter | Value |
|---|---|
| Ionophore | meso-Tetratolylporphyrin (free base) |
| Linear Concentration Range | 1.0 x 10⁻⁷ M - 1.0 x 10⁻¹ M Ag⁺ |
| Slope | 59.2 mV/decade |
| Response Time | < 10 seconds |
| Lifetime | 3 months |
The incorporation of meso-Tetratolylporphyrin-Co(II) into a similar PVC membrane matrix would be expected to yield sensors with distinct selectivities for different metal ions, influenced by the coordination preferences of the cobalt center. The development of such sensors would involve optimizing the membrane composition to achieve the desired analytical performance for a specific target metal ion.
Viii. Materials Science and Supramolecular Assembly of Meso Tetratolylporphyrin Co Ii
Fabrication and Characterization of Thin Films of meso-Tetratolylporphyrin-Co(II)
The creation of thin films is a fundamental step in integrating meso-Tetratolylporphyrin-Co(II) into electronic and optoelectronic devices. Various techniques are employed for the fabrication of these films, each offering distinct advantages in controlling film thickness, morphology, and molecular orientation.
Common fabrication methods include:
Physical Vapor Deposition (PVD): This technique involves the sublimation of the porphyrin compound in a high vacuum environment, followed by its condensation onto a substrate. It allows for the formation of highly uniform films with precise thickness control.
Spin Coating: A solution of meso-Tetratolylporphyrin-Co(II) is dispensed onto a spinning substrate. The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a thin film. This method is cost-effective and suitable for large-area deposition.
Langmuir-Blodgett (LB) Technique: This method allows for the creation of highly ordered monolayer and multilayer films. It involves spreading the porphyrin molecules on a liquid subphase and then transferring them layer by layer onto a solid substrate.
Self-Assembly: This bottom-up approach relies on the spontaneous organization of molecules into well-defined structures on a substrate. wikipedia.org
Once fabricated, these thin films are meticulously characterized to understand their structural, morphological, and optical properties. A suite of analytical techniques is utilized for this purpose:
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Provides insights into the crystalline structure and orientation of the porphyrin molecules within the film. udel.edunih.gov |
| Atomic Force Microscopy (AFM) | Used to visualize the surface topography and roughness of the thin films at the nanoscale. udel.edu |
| Scanning Electron Microscopy (SEM) | Offers high-resolution images of the film's surface morphology and can reveal details about grain size and film uniformity. udel.edunih.gov |
| UV-Visible Spectroscopy | Investigates the electronic absorption properties of the film, which are crucial for understanding its optical behavior. researchgate.net |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Helps to identify the chemical bonds present in the film and confirm the integrity of the porphyrin macrocycle after deposition. udel.edu |
These characterization methods are essential for correlating the fabrication parameters with the resulting film properties, which in turn dictates their performance in various applications.
Supramolecular Self-Assembly of meso-Tetratolylporphyrin-Co(II)
Supramolecular self-assembly is a powerful strategy for constructing complex and functional architectures from molecular building blocks. nih.gov The non-covalent interactions between meso-Tetratolylporphyrin-Co(II) molecules, such as π-π stacking, van der Waals forces, and coordination bonding, drive their spontaneous organization into ordered structures. nih.govnih.gov
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed by the adsorption of molecules onto a substrate from either the liquid or vapor phase. wikipedia.org In the context of meso-Tetratolylporphyrin-Co(II), SAMs can be formed on various substrates, including gold, silicon oxide, and indium tin oxide (ITO). rug.nlrsc.org The formation of SAMs is often facilitated by introducing specific functional groups onto the porphyrin periphery that can anchor to the substrate surface. For instance, thiol groups are commonly used for creating SAMs on gold surfaces due to the strong gold-sulfur bond. wikipedia.org
The structure and packing of the porphyrin molecules within the SAM can be influenced by factors such as the substrate type, solvent, and temperature. rug.nl These monolayers can serve as templates for the growth of more complex structures or as active layers in sensors and electronic devices. rug.nl
Coordination chemistry provides a versatile tool for the construction of discrete and extended supramolecular architectures. nih.govdigitellinc.com By utilizing the cobalt center of meso-Tetratolylporphyrin-Co(II) as a coordination site, it is possible to link multiple porphyrin units together using multitopic ligands. This approach, known as coordination-driven self-assembly, allows for the rational design of specific geometries, such as dimers, trimers, and larger oligomers. rsc.orgrsc.org
The choice of the bridging ligand plays a crucial role in determining the final structure and properties of the resulting assembly. Ligands with different lengths, flexibilities, and coordination angles can be used to control the distance and orientation between the porphyrin units. nih.gov These well-defined architectures are of interest for applications in catalysis, molecular recognition, and artificial photosynthesis. digitellinc.com
In solution, meso-Tetratolylporphyrin-Co(II) can exhibit aggregation behavior, where individual molecules associate to form larger assemblies. nih.gov This aggregation is driven by intermolecular interactions and can be influenced by factors such as concentration, solvent polarity, and temperature. The aggregates can adopt different arrangements, such as face-to-face (H-aggregates) or edge-to-edge (J-aggregates), which have distinct spectroscopic signatures. nih.gov
In the solid state, the packing of meso-Tetratolylporphyrin-Co(II) molecules is governed by a balance of attractive and repulsive forces. The crystalline structure can feature various motifs, including one-dimensional stacks, two-dimensional sheets, and three-dimensional networks. researchgate.net The nature of this solid-state packing significantly impacts the material's electronic and photophysical properties.
Application of meso-Tetratolylporphyrin-Co(II) in Optoelectronic Materials Research
The unique photophysical and electronic properties of meso-Tetratolylporphyrin-Co(II) make it a promising candidate for applications in optoelectronic materials and devices. researchgate.netiphy.ac.cn Its strong absorption in the visible region of the electromagnetic spectrum, coupled with its tunable electronic characteristics, allows for its use in a variety of light-harvesting and charge-transporting applications.
The optical band gap is a critical parameter that determines the electronic and optical properties of a semiconductor material. It represents the minimum energy required to excite an electron from the valence band to the conduction band. The optical band gap of meso-Tetratolylporphyrin-Co(II) can be determined from its UV-Visible absorption spectrum using Tauc plots. nih.govrsc.org
Research has shown that the band gap of porphyrin-based materials can be tuned by modifying the central metal ion, the peripheral substituents on the porphyrin ring, and the degree of intermolecular interaction. nih.govresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups on the tolyl substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the band gap.
The semiconducting properties of meso-Tetratolylporphyrin-Co(II) arise from the delocalized π-electron system of the porphyrin macrocycle. This allows for the transport of charge carriers (electrons and holes) through the material. The conductivity of porphyrin-based materials can be influenced by factors such as molecular packing, crystallinity, and the presence of impurities. nih.gov The investigation of these properties is crucial for the development of organic field-effect transistors (OFETs), solar cells, and other optoelectronic devices. researchgate.netresearchgate.net
Photoinduced Electron Transfer in Self-Assembled Systems
The unique electronic properties of meso-tetratolylporphyrin-Co(II) (CoTTP) make it a compelling component for the construction of photoactive supramolecular systems. When integrated into self-assembled architectures with suitable electron acceptors, CoTTP can participate in photoinduced electron transfer (PET), a fundamental process for converting light energy into chemical potential. This phenomenon is of significant interest for the development of materials for artificial photosynthesis and organic photovoltaics. nih.govrsc.org
A notable example of such a self-assembled system involves the noncovalent interaction between CoTTP and fullerene derivatives, such as C60 and 1-N-methyl-2-(pyridin-4-yl)-3,4-fulleropyrrolidine (PyC60), in solution. mdpi.com Spectroscopic and electrochemical studies have confirmed the formation of stable 2:1 triads, where two fullerene units are complexed with one CoTTP molecule. mdpi.com The driving force for this self-assembly is the interaction between the electron-rich porphyrin and the electron-deficient fullerene.
Femtosecond transient absorption spectroscopy has been employed to directly observe the PET process in these CoTTP-fullerene triads. mdpi.com Upon photoexcitation of the CoTTP, a rapid electron transfer from the porphyrin's excited singlet state to the fullerene moiety occurs. mdpi.com This results in the formation of a transient charge-separated state, CoTTP•+–Fullerene•-. The formation of this state is evidenced by the quenching of the fullerene's fluorescence in the presence of CoTTP. mdpi.com
The stability and electronic structure of these self-assembled triads have been further elucidated by quantum chemical calculations. These calculations indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the CoTTP ring, while the lowest unoccupied molecular orbital (LUMO) is predominantly spread over the fullerene unit. rsc.org This spatial separation of the frontier orbitals is a key characteristic that facilitates efficient photoinduced charge separation.
The table below summarizes key findings from a study on the self-assembly and photoinduced electron transfer in CoTTP-fullerene systems.
| System | Bonding Constant (K, M⁻²) | Method of PET Confirmation | Key Observation | Reference |
| (C60)₂CoTTP | (3.47 ± 0.69) × 10⁹ | Femtosecond Transient Absorption | Electron transfer from excited singlet state of CoTTP to fullerene. | mdpi.com |
| (PyC60)₂CoTTP | (1.47 ± 0.28) × 10¹⁰ | Femtosecond Transient Absorption | Electron transfer from excited singlet state of CoTTP to fullerene. | mdpi.com |
Ix. Conclusion and Future Research Directions
Summary of Key Academic Contributions
Meso-Tetratolylporphyrin-Co(II) and structurally similar cobalt porphyrins have made significant contributions across several scientific disciplines. Their versatile nature stems from the interplay between the robust porphyrin macrocycle and the redox-active cobalt center.
A primary area of contribution is in catalysis . Cobalt porphyrins have been extensively investigated as catalysts for a variety of chemical transformations. They have shown notable activity in the electrocatalytic reduction of carbon dioxide (CO2), a process of significant interest for addressing climate change. nih.gov When immobilized on carbon nanotubes, for instance, cobalt meso-tetraphenylporphyrin—a close relative of the title compound—exhibits a remarkable enhancement in its ability to selectively convert CO2 to carbon monoxide (CO) in an aqueous medium. nih.gov This highlights the importance of the catalyst's environment and support structure in modulating its reactivity. Furthermore, cobalt porphyrins have been employed as catalysts in various organic reactions, including C-H amination and arylation, as well as in living radical polymerization. frontierspecialtychemicals.com
In the realm of materials science , these compounds are valued for their optical and electronic properties. They have been incorporated into novel materials such as porous organic polymers, which can be designed for specific applications like the conversion of CO2 into cyclic carbonates. rsc.orgairo.co.in The structural tunability of metalloporphyrins allows for the creation of materials with tailored functionalities. catalysis.blognih.gov
Another significant contribution lies in their use as biomimetic models . Metalloporphyrins mimic the active sites of various enzymes, such as cytochromes P450, catalases, and peroxidases. airo.co.in Studying these synthetic analogues provides valuable insights into the mechanisms of complex biological processes. catalysis.blog
Emerging Research Avenues for meso-Tetratolylporphyrin-Co(II)
The future of research for meso-Tetratolylporphyrin-Co(II) and related complexes is branching into several exciting directions, driven by the need for sustainable technologies and advanced materials.
One of the most promising avenues is in the development of more sophisticated catalytic systems . This includes the design of catalysts for "green chemistry" applications, such as water oxidation and enhanced CO2 reduction. catalysis.blog Research is also moving towards creating multi-site catalytic systems, where the porphyrin is part of a larger assembly, to mimic the efficiency of natural enzymes more closely. rsc.org The synthesis of supramolecular structures, such as a tetraruthenated cobalt(II) porphyrazine, has shown outstanding performance in the oxygen evolution reaction, indicating the potential of multi-metallic assemblies. mdpi.com
The application of cobalt porphyrins in dynamic tumor therapy is another rapidly developing field. mdpi.com Metalloporphyrins can act as sensitizers in both photodynamic therapy (PDT) and sonodynamic therapy (SDT), where they generate reactive oxygen species to destroy cancer cells upon activation by light or ultrasound, respectively. nih.govmdpi.com Research is focused on enhancing the efficacy of these treatments by modifying the porphyrin structure to improve water solubility, cellular uptake, and the generation of cytotoxic species. mdpi.com
Furthermore, the unique electronic properties of these compounds are being explored in the context of molecular electronics and sensors . airo.co.in The ability to tune the redox potentials of the cobalt center through peripheral modifications to the porphyrin ring opens up possibilities for creating highly sensitive and selective sensors for various analytes. cas.cz
Challenges and Opportunities in Metalloporphyrin Research
Despite the significant progress, the field of metalloporphyrin research faces several challenges that also present opportunities for innovation.
A major challenge is the synthesis and purification of complex porphyrin-based systems. nih.gov While traditional methods often require harsh conditions, newer, more sustainable synthetic strategies like mechanochemistry and sonochemistry are being developed to produce metalloporphyrins with high yields and reduced environmental impact. nih.gov Another significant hurdle is achieving the desired stability and reusability of these catalysts in industrial applications. rsc.org
The opportunity lies in overcoming these challenges through rational design and advanced characterization techniques. For example, the development of mild Lewis acid catalysts allows for the synthesis of mixed-metal multiporphyrin arrays that were previously inaccessible, broadening the scope of potential applications. nih.gov The incorporation of metalloporphyrins into robust frameworks like metal-organic frameworks (MOFs) or porous organic polymers (POPs) is a key strategy to enhance their stability and create heterogeneous catalysts that are easily separable from reaction mixtures. rsc.orgrsc.orgmdpi.com
Moreover, a deeper mechanistic understanding of how these catalysts function at a molecular level is crucial for designing next-generation systems. catalysis.blog Computational studies, in conjunction with advanced spectroscopic techniques, are becoming increasingly important for elucidating reaction pathways and identifying key intermediates, such as the cobalt(III)-carbene radicals involved in carbene transfer reactions. nih.gov The ongoing exploration of structure-property relationships will continue to unlock the full potential of metalloporphyrins in catalysis, medicine, and materials science. nih.govresearchgate.net
Q & A
Basic: What are the common synthetic methodologies for preparing meso-Tetratolylporphyrin-Co(II)?
Answer:
The synthesis typically involves two steps: (1) preparation of the free-base meso-tetratolylporphyrin (H₂TTP) via Adler-Longo or Lindsey methods, followed by (2) metallation with cobalt(II) salts. Key modifications include nitro-group displacement reactions at the meso-aryl positions using nucleophiles (e.g., amines, phenols) . Mixed solvent systems (e.g., CHCl₃/methanol) are often employed to enhance solubility and reaction yields . For example, H₂TTP is refluxed with CoCl₂ in DMF under inert conditions, yielding the Co(II) complex with >90% efficiency when monitored by UV-Vis spectroscopy for Soret band shifts (≈420 nm → 430 nm) .
Advanced: How do solvent polarity and substituent electronic effects influence the metallation kinetics of meso-tetratolylporphyrins with Co(II)?
Answer:
Solvent polarity directly impacts Co(II) ion accessibility to the porphyrin core. Polar aprotic solvents (e.g., DMF) accelerate metallation by stabilizing transition states, while nonpolar solvents slow the process due to poor ion solvation . Substituent effects are critical: electron-withdrawing groups (e.g., nitro) on the meso-aryl rings reduce electron density at the porphyrin core, facilitating faster Co(II) insertion. Conversely, electron-donating groups (e.g., methoxy) hinder metallation. Kinetic studies using UV-Vis spectroscopy show a 2.5× faster rate for nitro-substituted derivatives compared to methyl-substituted analogs .
Basic: What spectroscopic techniques are essential for characterizing meso-Tetratolylporphyrin-Co(II)?
Answer:
- UV-Vis Spectroscopy : Identifies the Soret band (≈430 nm) and Q-bands (550–600 nm), confirming metallation and π-π* transitions.
- EPR Spectroscopy : Detects paramagnetic Co(II) (d⁷ configuration) with characteristic signals at g ≈ 2.2–2.4.
- Mass Spectrometry : Validates molecular weight (e.g., [M]⁺ peaks at m/z ≈ 863 for C₄₈H₃₆CoN₄).
- ¹H NMR : Limited utility due to paramagnetism but can resolve peripheral aryl protons in diamagnetic analogs (e.g., Zn(II) derivatives) .
Advanced: How do paramagnetic effects of Co(II) complicate NMR analysis, and what alternative methods resolve this?
Answer:
Co(II) induces severe peak broadening in ¹H/¹³C NMR due to paramagnetic relaxation. To circumvent this, researchers use:
- Diamagnetic Analogues : Substitute Co(II) with Zn(II) or Mg(II) for clear NMR signals of the porphyrin framework.
- Solid-State NMR : Probes local electronic environments despite paramagnetism.
- Magnetic Circular Dichroism (MCD) : Resolves electronic transitions and oxidation states by coupling with UV-Vis data .
Basic: What catalytic applications are reported for meso-Tetratolylporphyrin-Co(II)?
Answer:
The complex mimics cytochrome P450 enzymes, enabling catalytic oxidation of alkanes and sulfides. For example, in the presence of O₂ or PhIO, it oxidizes cyclohexane to cyclohexanol with turnover numbers (TON) up to 1,200 . Mechanistic studies suggest a Co(III)-oxo intermediate mediates C–H bond activation .
Advanced: How do peripheral substituents modulate catalytic efficiency in oxidation reactions?
Answer:
Electron-withdrawing substituents (e.g., nitro) enhance electrophilicity of the Co(III)-oxo intermediate, increasing TON by 30–50% in styrene epoxidation compared to electron-donating groups. Steric effects from bulky substituents (e.g., tert-butyl) reduce substrate access, lowering TON by ≈20% . Controlled studies in acetonitrile/water mixtures show solvent coordination further tunes reactivity .
Advanced: What factors influence the photostability of meso-Tetratolylporphyrin-Co(II) under visible-light irradiation?
Answer:
Photodegradation correlates with singlet oxygen (¹O₂) generation. Co(II) porphyrins with electron-deficient meso-aryl groups exhibit longer half-lives (t₁/₂ > 8 hours under 450 nm light) due to reduced ¹O₂ production. Aggregation in aqueous media accelerates degradation, but immobilization on graphene oxide or chitosan matrices improves stability by 40–60% .
Advanced: How can researchers resolve contradictions in reported reactivity data for nitro-substituted derivatives?
Answer:
Discrepancies often arise from solvent-dependent nucleophilicity and competing reaction pathways. For example, phenoxide ions in DMSO favor ipso-substitution, while in THF, para-substitution dominates . Systematic studies using Hammett plots (σ⁺ constants) and kinetic isotope effects (KIE) differentiate electronic vs. steric contributions. Cross-referencing with X-ray crystallography data clarifies regioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
